S-2-Benzothiazolyl-L-homocysteine
CAS No.:
Cat. No.: VC20521778
Molecular Formula: C11H12N2O2S2
Molecular Weight: 268.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O2S2 |
---|---|
Molecular Weight | 268.4 g/mol |
IUPAC Name | (2S)-2-amino-4-(1,3-benzothiazol-2-ylsulfanyl)butanoic acid |
Standard InChI | InChI=1S/C11H12N2O2S2/c12-7(10(14)15)5-6-16-11-13-8-3-1-2-4-9(8)17-11/h1-4,7H,5-6,12H2,(H,14,15)/t7-/m0/s1 |
Standard InChI Key | WEAHOOGBZVZGMR-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)N=C(S2)SCC[C@@H](C(=O)O)N |
Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)SCCC(C(=O)O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
BTHC is systematically named S-2-benzothiazolyl-L-homocysteine, reflecting its L-configuration and the substitution of the thiol group in homocysteine with a benzothiazolyl ring. Its molecular formula, , corresponds to a molecular weight of 268.36 g/mol . The benzothiazole group introduces aromaticity and planar rigidity, contrasting with the flexible aliphatic chain of homocysteine. This structural duality enables interactions with both hydrophobic and hydrophilic environments, a feature critical for its biochemical behavior.
Synthesis and Production Methods
Enzymatic and Biocatalytic Approaches
Recent advances in enzymatic synthesis of homocysteine derivatives, such as S-adenosyl-L-homocysteine (SAH), highlight potential biocatalytic routes for BTHC . Recombinant enzymes like bleomycin hydrolase and SAH hydrolase, which catalyze thiolactone hydrolysis and condensation reactions, may be adapted to incorporate benzothiazolyl groups. Such methods offer stereochemical control and milder reaction conditions compared to traditional chemical synthesis .
Table 1: Comparative Synthesis Strategies
Method | Advantages | Limitations |
---|---|---|
Chemical Synthesis | High yield, scalability | Harsh conditions, purification challenges |
Enzymatic Catalysis | Stereoselectivity, mild conditions | Enzyme availability, substrate specificity |
Physicochemical Properties
Solubility and Stability
BTHC exhibits very slight solubility in aqueous media (0.46 g/L at 25°C), attributed to the hydrophobic benzothiazolyl group . This low solubility necessitates the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) for in vitro applications. Stability studies recommend storage at -20°C under desiccated conditions to prevent oxidative degradation of the thioether linkage .
Density and Spectral Characteristics
With a calculated density of at 20°C, BTHC’s solid-state packing is influenced by π-π stacking interactions between benzothiazolyl rings . Fourier-transform infrared (FTIR) spectroscopy would reveal characteristic peaks for the amide N-H stretch (~3300 cm⁻¹), carbonyl C=O (~1650 cm⁻¹), and benzothiazole C=N (~1600 cm⁻¹).
Applications in Biochemical Research
Role in Homocysteine Metabolism Studies
BTHC serves as a structural analog to investigate homocysteine metabolism, particularly transsulfuration and remethylation pathways. By mimicking endogenous homocysteine, it can competitively inhibit enzymes like cystathionine β-synthase (CBS) or methionine synthase, aiding mechanistic studies . For instance, its benzothiazolyl group may sterically hinder substrate binding, providing insights into enzyme active-site architecture.
Supplier | Purity Grade | Storage Conditions |
---|---|---|
J & K SCIENTIFIC LTD. | >98% | -20°C, desiccated |
Chemsky International | >95% | -20°C, amber vial |
Future Directions and Research Gaps
Unexplored Synthetic Routes
The development of one-pot enzymatic syntheses, inspired by SAH production methods , could streamline BTHC manufacturing. Engineering enzymes like α-amino-ε-caprolactam racemase to accept benzothiazole substrates may enable greener production with reduced byproducts.
Mechanistic and Pharmacological Studies
Further research is needed to characterize BTHC’s interactions with homocysteine-metabolizing enzymes and its pharmacokinetic profile. In vivo toxicity assays and biodistribution studies will determine its viability as a therapeutic agent or diagnostic tool.
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